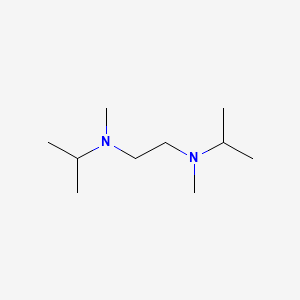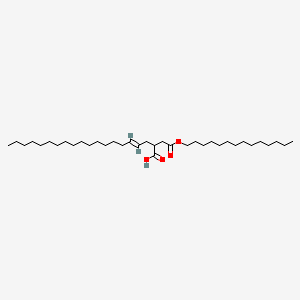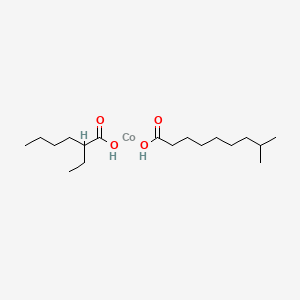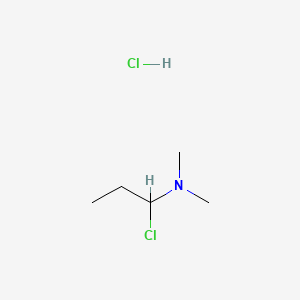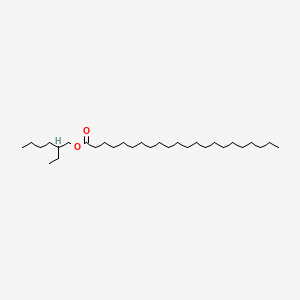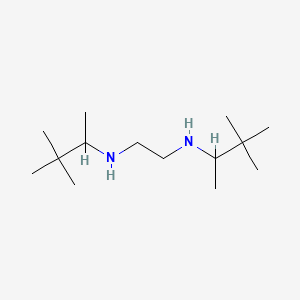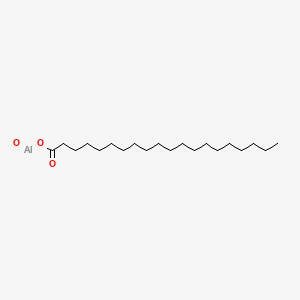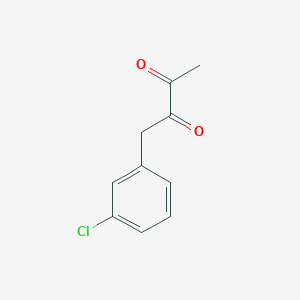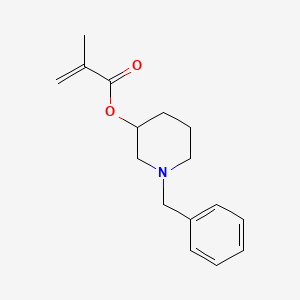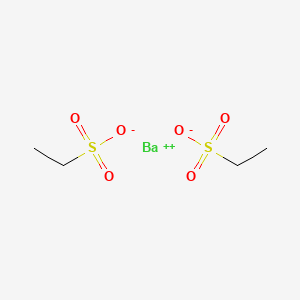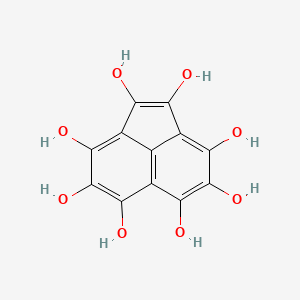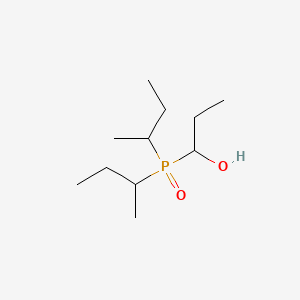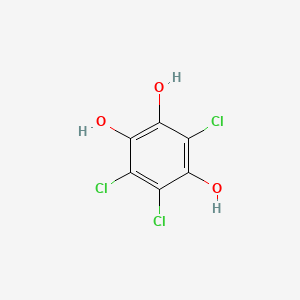
3,5,6-Trichlorobenzene-1,2,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,6-Trichlorobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3Cl3O3. It is a derivative of benzene, featuring three chlorine atoms and three hydroxyl groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the sequential chlorination of benzene to produce 1,2,4-trichlorobenzene, which is then hydroxylated to introduce the hydroxyl groups at the 1, 2, and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and hydroxylation processes under controlled conditions to ensure the desired substitution pattern on the benzene ring.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5,6-Trichlorobenzene-1,2,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce dihydroxybenzenes or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of polyhalogenated compounds.
Applications De Recherche Scientifique
3,5,6-Trichlorobenzene-1,2,4-triol has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
3,5,6-Trichlorobenzene-1,2,4-triol is similar to other trihydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). its unique substitution pattern with chlorine atoms distinguishes it from these compounds. The presence of chlorine atoms can influence its reactivity and physical properties, making it distinct in its applications.
Comparaison Avec Des Composés Similaires
Pyrogallol (benzene-1,2,3-triol)
Phloroglucinol (benzene-1,3,5-triol)
Benzene-1,2,4-triol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
Numéro CAS |
56961-22-9 |
|---|---|
Formule moléculaire |
C6H3Cl3O3 |
Poids moléculaire |
229.4 g/mol |
Nom IUPAC |
3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H |
Clé InChI |
ORRYSFHTLNADQC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


